molecular formula C8H5Cl2N B2878477 2-Chloro-2-(3-chlorophenyl)acetonitrile CAS No. 1251275-91-8

2-Chloro-2-(3-chlorophenyl)acetonitrile

Cat. No.: B2878477
CAS No.: 1251275-91-8
M. Wt: 186.04
InChI Key: REPYNVZQNGNKHR-UHFFFAOYSA-N
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Description

2-Chloro-2-(3-chlorophenyl)acetonitrile is an organic compound with the molecular formula C8H5Cl2N. It is a derivative of acetonitrile, where one hydrogen atom is replaced by a 3-chlorophenyl group and another by a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

2-Chloro-2-(3-chlorophenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of “2-Chloro-2-(3-chlorophenyl)acetonitrile” is not well defined . It’s worth noting that the mechanism of action of a chemical compound depends on its specific use or application.

Safety and Hazards

This compound is fatal if swallowed, toxic in contact with skin, and toxic if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2-(3-chlorophenyl)acetonitrile can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethylformamide (DMF). The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(3-chlorophenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted acetonitriles.

    Reduction: Formation of primary amines.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2-(4-chlorophenyl)acetonitrile
  • 2-Chloro-2-(2-chlorophenyl)acetonitrile
  • 2-Chloro-2-(3-fluorophenyl)acetonitrile

Uniqueness

2-Chloro-2-(3-chlorophenyl)acetonitrile is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the 3-chlorophenyl group provides distinct electronic and steric effects compared to other similar compounds, making it valuable in certain synthetic and industrial processes .

Properties

IUPAC Name

2-chloro-2-(3-chlorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPYNVZQNGNKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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